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Compound of Interest

Compound Name:
3,3-Dimethylpiperidin-4-one

hydrochloride

CAS No.: 648921-37-3

Cat. No.: B1398545

Get Quote

Core Identity & Physicochemical Profile[1][2][3][4]
Compound Name: 3,3-Dimethylpiperidin-4-one hydrochloride CAS Number: 648921-37-3

Molecular Formula: C₇H₁₄ClNO Molecular Weight: 163.64 g/mol

Structural Significance
The 3,3-dimethylpiperidin-4-one scaffold represents a critical structural motif in modern

medicinal chemistry, primarily utilized to exploit the Thorpe-Ingold effect (gem-dimethyl effect).

By introducing two methyl groups at the

-position to the ketone, researchers can induce conformational restrictions that favor cyclization
or lock the piperidine ring into a specific chair conformation, thereby enhancing binding affinity
to target proteins (e.g., kinases, GPCRs) and improving metabolic stability by blocking

-oxidation sites.
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Property Value Note

Appearance
White to off-white crystalline

solid

Hygroscopic nature requires

desiccant storage.

Melting Point 185–190 °C (dec.)
Decomposition often observed

upon melting.

Solubility Water, Methanol, DMSO
Limited solubility in non-polar

solvents (DCM, Hexane).

pKa (Conj. Acid) ~9.8 (Piperidine N)
Estimate based on piperidine

scaffold.

H-Bond Donors 2 (NH⁺, Cl⁻ interaction)
Salt form facilitates

crystallization.

Synthetic Methodology
Primary Synthetic Route: -Dialkylation
The most robust laboratory-scale synthesis involves the sequential alkylation of a protected

piperidin-4-one precursor. This method allows for precise control over the degree of alkylation.

Precursor: N-Boc-piperidin-4-one (or N-Benzyl analog) Reagents: Lithium Diisopropylamide

(LDA), Methyl Iodide (MeI), HCl/Dioxane.

Step-by-Step Protocol:
Enolate Formation: Cool a solution of N-Boc-piperidin-4-one in dry THF to -78°C. Add 1.1

equivalents of LDA dropwise. The steric bulk of LDA prevents nucleophilic attack on the

carbonyl.

First Methylation: Add Methyl Iodide (1.1 eq) slowly. Allow to warm to 0°C. This yields the 3-

methyl intermediate.

Second Enolate Formation: Cool the reaction mixture again to -78°C. Add a second portion

of LDA (1.2 eq). The kinetic enolate forms preferentially at the already substituted position

due to thermodynamic stabilization of the more substituted double bond (though
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regioselectivity must be monitored; often excess base/MeI is used in a "one-pot" double

alkylation strategy for symmetry).

Second Methylation: Add excess Methyl Iodide. Warm to room temperature.

Deprotection: Treat the N-Boc-3,3-dimethylpiperidin-4-one with 4M HCl in Dioxane.

Isolation: The hydrochloride salt precipitates as a white solid. Filter and wash with cold ether.

Synthetic Pathway Diagram

N-Boc-piperidin-4-one Li-Enolate IntermediateLDA, THF, -78°C 3-Methyl-N-Boc-piperidoneMeI 3,3-Dimethyl-N-Boc-piperidone

1. LDA, -78°C
2. MeI (Excess) 3,3-Dimethylpiperidin-4-one HCl

(CAS 648921-37-3)

4M HCl/Dioxane
Deprotection

Click to download full resolution via product page

Figure 1: Step-wise synthesis via kinetic enolate alkylation.

Applications in Drug Discovery[2]
The Gem-Dimethyl Effect in SAR
The introduction of the 3,3-dimethyl group is rarely accidental; it is a strategic "magic methyl"

application.

Conformational Locking: The bulky methyl groups create steric strain (1,3-diaxial

interactions) that disfavors the equatorial placement of adjacent substituents, often locking

the piperidine ring into a specific twist-boat or chair conformation that perfectly matches a

receptor pocket.

Metabolic Blocking: The C3 position of piperidines is a common site for CYP450-mediated

oxidation. Methylating this site blocks metabolic soft spots, extending the half-life (

) of the drug candidate.

Key Therapeutic Areas
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Janus Kinase (JAK) Inhibitors: Analogs of Tofacitinib utilize substituted piperidine rings. While

Tofacitinib features a 4-methyl-3-aminopiperidine core, the 3,3-dimethyl scaffold is used in

next-generation library screening to probe the spatial tolerance of the ATP-binding pocket of

JAK1/JAK3 enzymes.

Opioid Receptor Modulators: The piperidin-4-one core is the parent scaffold for Fentanyl.[1]

Introduction of 3,3-dimethyl groups creates "sterically bulky" analogs used to map the

hydrophobic pockets of the

-opioid receptor, often reducing potency but increasing selectivity for

or

subtypes.

Neurokinin-1 (NK1) Antagonists: Used in antiemetic drugs (e.g., Aprepitant analogs), where

the piperidine ring serves as a central scaffold. The gem-dimethyl group prevents rapid

hepatic clearance.

Mechanistic Workflow: From Scaffold to Lead

3,3-Dimethylpiperidin-4-one HCl

Reductive Amination / Grignard

Functionalization

Diverse Spiro/Substituted Piperidines

JAK Inhibitors
(Kinase Selectivity)

GPCR Ligands
(Opioid/NK1)

Mechanism:
Conformational Restriction

+ Metabolic Stability
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Figure 2: Utilization of the scaffold in high-throughput medicinal chemistry campaigns.

Analytical Characterization
To validate the integrity of the synthesized salt, the following spectral features must be

observed.

Technique Expected Signal Assignment

¹H NMR (DMSO-d₆) 1.05 (s, 6H)
Gem-dimethyl protons (Singlet

is diagnostic).

2.40 (s, 2H)
C5-H protons (Adjacent to

ketone).

3.10-3.30 (m, 4H)
C2-H and C6-H (Adjacent to

Nitrogen).

9.20 (br s, 2H)
NH₂⁺ (Ammonium salt

protons).

¹³C NMR ~208 ppm Carbonyl (C=O) carbon.

~22 ppm Methyl carbons.

IR Spectroscopy 1715–1725 cm⁻¹ Strong C=O stretch (Ketone).

2800–3000 cm⁻¹
Broad N-H stretch (Amine

salt).

Safety & Handling
Hazards: Classified as Skin Irrit. 2 (H315) and Eye Irrit. 2A (H319). The free base is volatile

and may act as a respiratory irritant.

Storage: The hydrochloride salt is hygroscopic. Store under inert atmosphere

(Argon/Nitrogen) at -20°C for long-term stability.
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Spill Protocol: Neutralize with weak base (Sodium Bicarbonate) before disposal. Do not allow

entry into drains due to potential aquatic toxicity of piperidine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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